Octadecyl benzoate

Description

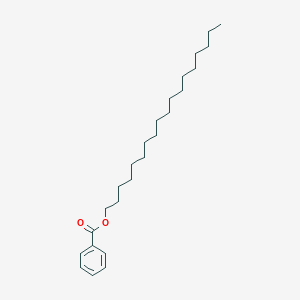

Structure

2D Structure

Properties

IUPAC Name |

octadecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWVFNOPNOTYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065130 | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-34-4 | |

| Record name | Stearyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10578-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HD51EXK79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Octadecyl Benzoate

Established Synthetic Pathways for Octadecyl Benzoate (B1203000) Esterification

The synthesis of octadecyl benzoate is primarily achieved through esterification, a fundamental reaction in organic chemistry. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative.

Direct Esterification Techniques for this compound

Direct esterification, most notably the Fischer-Speier esterification, is a primary method for synthesizing this compound. This reaction involves heating a mixture of benzoic acid and 1-octadecanol in the presence of an acid catalyst. wikipedia.orguni.lu The reaction is an equilibrium process, and to favor the formation of the ester, water, a byproduct, must be removed. wikipedia.org This can be accomplished through methods like azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Commonly used catalysts for this reaction are strong acids such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA). nrochemistry.comfishersci.at The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of 1-octadecanol then attacks this carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the this compound ester. wikipedia.orgfishersci.ca Reaction times can range from one to ten hours at temperatures between 60–110 °C. wikipedia.org

Transesterification Processes Involving this compound Precursors

Transesterification is another key pathway for producing this compound. This process involves the reaction of a benzoate ester, such as methyl benzoate or ethyl benzoate, with 1-octadecanol. nih.govnih.gov This reaction is also an equilibrium process and is driven to completion by removing the more volatile alcohol byproduct (methanol or ethanol). uhcl.edu

This method can be catalyzed by either acids or bases. For instance, a study demonstrated the transesterification of various benzoate esters with a range of alcohols, including long-chain alcohols, using lithium bis(trimethylsilyl)amide (LiHMDS) as a catalyst under solvent-free conditions. Another efficient catalytic system involves the use of potassium phosphate (B84403) (K3PO4) in the presence of a phase transfer catalyst like benzyltriethylammonium chloride.

A notable advantage of transesterification is that it can sometimes be performed under milder conditions than direct esterification.

Catalytic Approaches in this compound Synthesis

The choice of catalyst is crucial for the efficient synthesis of this compound. A variety of catalysts have been explored to improve yield, reaction time, and environmental friendliness.

Homogeneous Catalysts:

Strong Mineral Acids: Sulfuric acid is a traditional and effective catalyst for Fischer esterification. nrochemistry.comnih.gov

Organic Acids: p-Toluenesulfonic acid (PTSA) is another common, organic-soluble acid catalyst. fishersci.atrsc.orgnih.gov

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome issues with catalyst separation and recycling associated with homogeneous catalysts, solid acid catalysts have been developed. One study reported the use of a glycerol-derived SO3H-carbon catalyst for the solvent-free esterification of long-chain fatty acids and alcohols, achieving excellent conversion and selectivity. ajgreenchem.com Another example is the use of iron-supported Zr/Ti solid acid catalysts for synthesizing methyl benzoate compounds, which can be easily separated and reused.

Base Catalysts:

Alkali metal phosphates, such as potassium phosphate (K3PO4), have been used effectively, particularly in transesterification reactions. Their efficiency can be enhanced with a phase-transfer catalyst.

The following table summarizes some catalytic systems used in benzoate ester synthesis:

| Reaction Type | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Transesterification | K3PO4 / Benzyltriethylammonium Chloride | Benzyl (B1604629) benzoate + Methanol (B129727) | Good to excellent yields for various esters. |

| Direct Esterification | p-Toluenesulfonic acid (PTSA) | Oleic Acid + Long-chain fatty alcohols | Efficient and sustainable method under solvent-free conditions. csic.es |

| Direct Esterification | SO3H-carbon | Long-chain fatty acids + Long-chain fatty alcohols | Solvent-free conditions, high conversion, recyclable catalyst. ajgreenchem.com |

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. labmanager.com

Environmentally Benign Solvents and Solvent-Free Methods

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. wikidata.org For the synthesis of long-chain esters like this compound, solvent-free reaction conditions have proven highly effective. rsc.orgajgreenchem.com These reactions can be conducted by heating the neat mixture of reactants with a catalyst, sometimes aided by microwave irradiation to shorten reaction times. rsc.org

Solvent-free methods offer several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Higher Concentration: Increased reactant concentration can lead to faster reaction rates.

Simplified Workup: Product isolation is often simpler.

Research has shown that the synthesis of cosmetic fatty esters can be successfully performed under solvent-free conditions using either phase-transfer catalysis or acidic catalysis in dry media, with both conventional heating and microwave activation yielding good results. rsc.org For example, using a catalytic amount of neat p-toluenesulfonic acid under classical heating can produce results comparable to microwave activation. rsc.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also been employed as recyclable catalysts for the solvent-free synthesis of wax esters with excellent conversion rates. csic.escsic.es

Atom-Economical and Sustainable Synthetic Routes for this compound

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jst.go.jp

Direct Esterification (Fischer): The reaction between benzoic acid and 1-octadecanol produces this compound and water. C₇H₆O₂ + C₁₈H₃₈O → C₂₅H₄₂O₂ + H₂O While often having high percentage yields, this reaction is not 100% atom-economical because a molecule of water is produced as a byproduct for every molecule of ester formed. wikipedia.orgnrochemistry.com

Transesterification: The reaction of methyl benzoate with 1-octadecanol yields this compound and methanol. C₈H₈O₂ + C₁₈H₃₈O → C₂₅H₄₂O₂ + CH₄O Similar to direct esterification, this is a substitution reaction and is not fully atom-economical, as it generates a methanol byproduct.

Biocatalytic Synthesis of this compound and Its Analogues

The synthesis of this compound and related long-chain alkyl esters via biocatalysis has emerged as a green alternative to traditional chemical methods. researchgate.net This approach typically utilizes lipases (E.C. 3.1.1.3) as catalysts, which operate under milder conditions, exhibit high selectivity, and minimize the formation of by-products. researchgate.netmdpi.com The enzymatic synthesis can be labeled as a natural process, which increases the market appeal for products used in food and cosmetics. researchgate.netresearchgate.net

Lipases can catalyze esterification, transesterification, and acidolysis reactions to produce the desired esters. mdpi.com For the synthesis of this compound, the direct esterification of benzoic acid with 1-octadecanol is a common route. Immobilized lipases are frequently preferred as they offer enhanced stability and reusability. acs.org Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a versatile and highly effective biocatalyst for the esterification of various phenolic and fatty acids with alcohols. acs.orgmdpi.comresearchgate.net For instance, the enzymatic synthesis of benzyl benzoate, a structural analogue of this compound, has been successfully achieved using immobilized lipases, with different acyl donors like benzoic acid and benzoic anhydride (B1165640) being evaluated. researchgate.net Studies on similar long-chain esters, such as oleyl cinnamates, have shown that immobilized Candida antarctica lipase B can effectively catalyze the esterification of cinnamic acid analogues with fatty alcohols in a solvent-free system. acs.org

The efficiency of biocatalytic synthesis is influenced by several parameters, including the choice of enzyme, solvent, temperature, and substrate molar ratio. researchgate.net While hydrophobic solvents are often used, solvent-free systems are gaining traction as they increase product concentration and simplify downstream processing. mdpi.comd-nb.info In the lipase-catalyzed synthesis of flavor esters like methyl benzoate, enzymes such as Thermomyces lanuginosus lipase have been used, demonstrating the broad applicability of biocatalysts for producing aromatic esters. medcraveonline.com

The following table summarizes typical conditions and findings for the biocatalytic synthesis of benzoate esters and their analogues.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound involves targeted modifications to either the long alkyl chain or the aromatic benzoate ring, allowing for the fine-tuning of its physicochemical properties.

Modifying the octadecyl chain typically involves the esterification of benzoic acid or its derivatives with alcohols other than 1-octadecanol. This strategy allows for the synthesis of a library of benzoate esters with varying alkyl chain lengths. For example, research into lipid analogues has described the preparation of compounds where various long alkoxy chains are linked to benzoic acid derivatives to create molecules that can act as models for natural glycolipids. researchgate.net The synthesis of C6-C10 alkyl benzoates has been explored using both chemical and enzymatic routes, highlighting the industrial importance of these esters in various applications. beilstein-journals.org The synthesis of ether lipids, which are analogues, sometimes involves the reaction of a benzoate nucleophile with a mesylate derivative, followed by further transformations to yield complex lipid structures with varied chain characteristics. ekb.eg

Substituting the aromatic ring of the benzoate moiety is a common strategy to introduce new functionalities. This is typically achieved by reacting 1-octadecanol with a substituted benzoic acid.

A notable example is the synthesis of octadecyl 4-hydroxybenzoate (B8730719) . This compound is prepared by the esterification of 4-hydroxybenzoic acid with 1-octadecanol. The reaction is often carried out at reflux temperature with a Dean-Stark trap to remove the water formed during the reaction, and hydroquinone (B1673460) may be added to inhibit polymerization if other reactive groups are present. rsc.org

Another class of derivatives involves multiple substitutions on the aromatic ring. For instance, methyl 3,4,5-tris(octadecyloxy)benzoate is synthesized by reacting methyl gallate (methyl 3,4,5-trihydroxybenzoate) with 1-bromooctadecane (B154017) in the presence of a base like potassium carbonate. smolecule.com The resulting ester can then be hydrolyzed to the corresponding benzoic acid, which can subsequently be re-esterified with 1-octadecanol to produce octadecyl 3,4,5-tris(octadecyloxy)benzoate .

The table below presents examples of this compound derivatives with substitutions on the aromatic ring.

This compound can be functionalized to create monomers suitable for polymerization, thereby incorporating its long alkyl chain into larger polymer structures. A key example is the synthesis of octadecyl 4-(methacryloyloxy)benzoate . This monomer is prepared from octadecyl 4-hydroxybenzoate by reacting it with methacryloyl chloride in a dropwise manner at low temperatures (0-5°C) with stirring. rsc.org The resulting monomer contains a polymerizable methacrylate (B99206) group, allowing it to undergo free radical polymerization to form homo- or co-polymers. rsc.org These polymers, which combine a rigid benzoate core with a flexible long alkyl chain, have been investigated for applications such as pour-point depressants for crude oil. rsc.org

Mechanistic Investigations of this compound Formation and Subsequent Reactions

The formation of this compound, an ester, primarily occurs through esterification. The mechanism depends on whether the synthesis is chemically or biocatalytically mediated.

For chemical synthesis, such as the Fischer esterification, the reaction is acid-catalyzed. The mechanism involves several steps:

Protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon, making it more electrophilic. msu.edu

Nucleophilic attack by the hydroxyl oxygen of 1-octadecanol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (a benzenonium ion). msu.edupdx.edu

A proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of a water molecule from the intermediate, which reforms the carbonyl double bond.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound. mdpi.com

In biocatalytic synthesis using lipases, the mechanism is different and typically follows a Ping-Pong Bi-Bi model. niscpr.res.innih.govnih.gov This mechanism involves:

The first substrate (e.g., benzoic acid) binds to the enzyme's active site.

A stable acyl-enzyme intermediate is formed, and the first product (water, in the case of esterification) is released.

The second substrate (1-octadecanol) then binds to the acyl-enzyme complex.

A nucleophilic attack by the alcohol on the acyl group occurs, leading to the formation of the ester.

The final product, this compound, is released, regenerating the free enzyme. pressbooks.pub Kinetic studies of lipase-catalyzed esterifications often reveal substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the enzyme's activity, a crucial factor in process optimization. niscpr.res.innih.gov

Subsequent reactions of this compound can involve transformations of the aromatic ring. These reactions typically proceed via an electrophilic aromatic substitution mechanism. mdpi.commasterorganicchemistry.com The ester group (-COOR) is a deactivating, meta-directing group. pdx.eduwvu.edu This means that electrophiles will preferentially attack the meta position on the benzene (B151609) ring, and the reaction will be slower compared to unsubstituted benzene. The deactivating nature is due to the electron-withdrawing inductive and resonance effects of the carbonyl group. wvu.edu

Advanced Spectroscopic and Analytical Characterization of Octadecyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a primary method for the structural elucidation of octadecyl benzoate (B1203000), offering unambiguous information about the carbon-hydrogen framework.

The ¹H NMR spectrum of octadecyl benzoate provides characteristic signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the octadecyl chain. The aromatic region typically displays multiplets for the protons on the benzene (B151609) ring. The protons ortho to the carbonyl group are the most deshielded, followed by the para and meta protons. The methylene (B1212753) protons of the octadecyl chain adjacent to the ester oxygen (O-CH₂) appear as a triplet, shifted downfield due to the electronegativity of the oxygen atom. The long aliphatic chain gives rise to a large, complex multiplet in the upfield region, while the terminal methyl group (CH₃) appears as a distinct triplet.

A representative ¹H NMR spectrum of octadecyl 10-undecenoate, a similar long-chain ester, shows a triplet at 4.05 ppm for the OCH₂ group, a multiplet at 1.26 ppm for the bulk of the CH₂ groups, and a triplet at 0.88 ppm for the terminal CH₃ group. researchgate.net While not this compound itself, this data provides a strong comparative basis for the expected chemical shifts in the aliphatic portion of the molecule. For octyl benzoate, a shorter-chain analogue, the proton signals are well-defined, which can be extrapolated to predict the spectrum of this compound. chemicalbook.com

The ¹³C NMR spectrum of this compound provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons of the benzoate moiety exhibit signals in the aromatic region (around 128-135 ppm). The carbon of the methylene group attached to the ester oxygen (O-CH₂) is also shifted downfield compared to the other aliphatic carbons. The numerous methylene carbons of the long octadecyl chain produce a series of closely spaced signals in the aliphatic region (approximately 20-35 ppm), with the terminal methyl carbon appearing at the most upfield position. rsc.orgresearchgate.net

For instance, in the ¹³C NMR spectrum of octadecyl 4-((prop-2-ynylimino) methyl) benzoate, a related compound, the aliphatic carbons of the octadecyl chain show signals at 22.9, 26.3, 28.9, 29.5, 29.6, and 32.2 ppm, while the O-CH₂ carbon is at 66.0 ppm and the carbonyl carbon is at 165.8 ppm. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups. researchgate.netlibretexts.orgnanalysis.comblogspot.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic C (quaternary) | ~130 |

| Aromatic CH | ~128-133 |

| O-CH₂ | ~65 |

| Aliphatic CH₂ | ~22-32 |

| Terminal CH₃ | ~14 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

For more complex derivatives of this compound, or when signal overlap occurs in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed for definitive structural assignment. rsc.orgcanterbury.ac.nz

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aliphatic chain and the aromatic ring. nih.govjst.go.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.govjst.go.jpnih.gov This is particularly useful for connecting the benzoate moiety to the octadecyl chain through the ester linkage, by observing a correlation between the O-CH₂ protons and the carbonyl carbon.

These 2D NMR methods provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. rsc.orgcanterbury.ac.nz

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. acdlabs.comchromatographyonline.com The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (374.6 g/mol ), although it may be weak or absent. nih.gov

The fragmentation pattern is characteristic of esters. libretexts.org Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a prominent peak. dntb.gov.uaacs.org

McLafferty Rearrangement: This rearrangement can occur if the alkyl chain is sufficiently long, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of the Alkoxy Group: Cleavage of the ester C-O bond can result in the loss of the octadecyloxy radical, also contributing to the benzoyl cation at m/z 105.

Fragmentation of the Alkyl Chain: The long octadecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The formation of [C₁₈H₃₆]⁺ and [C₇H₇O₂]⁺ ions in the mass spectrum of n-octadecyl benzoate has been specifically noted in the literature. dntb.gov.uaupenn.edu The base peak in the GC-MS data for this compound is often observed at m/z 123, with the second most intense peak at m/z 105. nih.gov The interpretation of these fragmentation patterns provides valuable structural information. aip.orgmiamioh.eduaip.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comtesisenred.net This makes it an ideal method for assessing the purity of this compound and for analyzing it within complex mixtures. researchgate.netcabidigitallibrary.orgajbls.comscience.govgcms.cz

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity on a chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The retention time from the GC provides one level of identification, while the mass spectrum provides another, more definitive, level of identification. ijrsset.org

This technique is highly effective for:

Purity Assessment: The presence of a single sharp peak in the gas chromatogram at the expected retention time for this compound, coupled with a clean mass spectrum, confirms the high purity of the sample.

Analysis of Mixtures: GC-MS can separate this compound from other components in a mixture, such as unreacted starting materials (benzoic acid and octadecanol) or byproducts. Each separated component can then be individually identified by its mass spectrum. researchgate.netcabidigitallibrary.org

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 374.6 g/mol | nih.gov |

| Kovats Retention Index (semi-standard non-polar) | 2843.2, 2860 | nih.gov |

| m/z Top Peak | 123 | nih.gov |

| m/z 2nd Highest Peak | 105 | nih.gov |

Note: Retention index and fragmentation patterns can vary depending on the specific GC column and MS conditions.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups and characterizing the chemical bonds within a molecule. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed insights into its molecular structure, encompassing the ester linkage, the aromatic benzene ring, and the long aliphatic chain.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique molecular fingerprint. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, comprised of a long alkyl chain attached to a benzoate group.

The primary vibrations include the stretching of the carbonyl group (C=O) of the ester, the stretching of the C-O bonds, vibrations of the aromatic ring, and the various stretching and bending modes of the aliphatic C-H bonds. libretexts.org Analysis of its spectrum, often taken from a sample prepared as a melt in a capillary cell, reveals distinct peaks corresponding to these functional groups. nih.gov

Table 1: Characteristic FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3070-3030 | C-H Stretch | Aromatic Ring |

| ~2925 & ~2855 | Asymmetric & Symmetric C-H Stretch | Aliphatic CH₂ |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1600 & ~1450 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Aliphatic CH₂ |

| ~1270 & ~1110 | Asymmetric & Symmetric C-O-C Stretch | Ester Linkage |

The intense band around 1720 cm⁻¹ is a hallmark of the ester's carbonyl group. libretexts.org The strong absorptions just below 3000 cm⁻¹ (typically around 2925 and 2855 cm⁻¹) are definitive indicators of the long octadecyl chain's aliphatic C-H bonds. mdpi.com The region between 1300 and 1100 cm⁻¹ shows strong C-O stretching vibrations, confirming the ester linkage, while peaks in the 1600-1450 cm⁻¹ range and those for C-H bending below 900 cm⁻¹ are characteristic of the benzene ring. libretexts.orgresearchgate.net

Raman Spectroscopy Applications for this compound Systems

Raman spectroscopy, a light-scattering technique, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for analyzing the carbon backbone of the alkyl chain and the aromatic ring of this compound. mdpi.com While FT-IR is excellent for polar groups like C=O, Raman spectroscopy can offer clearer insights into the skeletal vibrations of the molecule. researchgate.net

Applications for this compound systems include quantitative monitoring of its synthesis, such as the esterification reaction between stearyl alcohol and benzoic acid, where the appearance and growth of specific Raman peaks can track product formation. researchgate.net It is also valuable for studying the conformational order of the octadecyl chains in different physical states (e.g., solution, melt, or solid phase) and in self-assembled structures. acs.org The technique's low sensitivity to water makes it suitable for in-situ measurements in aqueous environments. mdpi.com

Table 2: Potential Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic Ring |

| ~2880 & ~2845 | Asymmetric & Symmetric C-H Stretch | Aliphatic CH₂ |

| ~1600 | Ring Quadrant Stretch | Aromatic Ring |

| ~1150 | C-C Skeletal Stretch | Aliphatic Chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzoate group. uobabylon.edu.iq The long, saturated octadecyl chain is transparent in the typical UV-Vis range (200-800 nm). sci-hub.se

The UV spectrum of this compound is expected to show absorption bands characteristic of the benzene ring and the carbonyl group. These arise from π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons on the carbonyl oxygen. uobabylon.edu.iq Studies on similar benzoate esters show characteristic absorption maxima related to these transitions.

Beyond simple characterization, benzoate esters can exhibit interesting photochemical properties. They have been investigated for their role as photosensitizers or as part of photoremovable protecting groups. nii.ac.jpnih.gov Upon absorption of UV light, the benzoate moiety can become excited and transfer energy to another molecule, initiating a photochemical reaction. nih.gov This property is utilized in applications like light-powered C-H functionalization reactions. Furthermore, the ester linkage itself can be designed to cleave upon irradiation, a principle used in developing systems for the controlled release of molecules. nii.ac.jp The interaction of benzoate esters with other molecules can also lead to the formation of charge-transfer complexes, which exhibit unique absorption bands in the UV-Vis spectrum. researchgate.net

Advanced Morphological and Structural Characterization Techniques

To understand how this compound molecules arrange themselves on a larger scale, especially in condensed phases or as part of formulated materials, advanced microscopy techniques are essential.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies of this compound

Cryo-TEM is a powerful technique for visualizing nanoscale structures in their native, hydrated state. americanpeptidesociety.org This is achieved by flash-freezing a thin film of the sample in a cryogen, preserving delicate assemblies that would be destroyed by conventional electron microscopy preparation methods. researchgate.net

For amphiphilic molecules like this compound, which possess a hydrophilic head (benzoate group) and a long hydrophobic tail (octadecyl chain), cryo-TEM is invaluable for studying their self-assembly in solution. Research on analogous long-chain benzoate esters has shown they can form a variety of supramolecular structures, such as nanowires, nanofibers, and vesicles. rsc.org Cryo-TEM can directly image these assemblies, providing information on their morphology, size, and aggregation state. researchgate.net For example, studies on a similar dibenzoate ester revealed the formation of left-handed twisted nanowires in a specific solvent mixture, a structure that could be clearly resolved using cryo-TEM. rsc.org This technique would be critical for characterizing any nanostructures formed by this compound in various solvent systems, which is fundamental to its application in areas like gelation or controlled delivery. acs.org

Scanning Electron Microscopy (SEM) for Surface Morphology of this compound-Based Materials

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of solid materials. ktu.edu Unlike TEM, which images the internal structure, SEM provides information about the surface features, texture, and morphology of a sample.

In the context of this compound, SEM is a crucial tool for characterizing the morphology of materials where it is a key component. For instance, this compound can be used as a large molecule solvent or a plasticizer in polymer systems. One study demonstrated that isotactic polystyrene crystallized from an this compound solution resulted in a material with high crystallinity, and SEM would be the appropriate technique to visualize the resulting surface morphology, such as the formation of spherulites or other crystalline features. acs.org In composite materials or coatings, SEM can reveal how well this compound is dispersed and integrated within the matrix, and can identify surface defects like cavities or cracks. researchgate.net The technique is essential for understanding the relationship between the material's composition, its processing, and its final surface properties.

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 82737 |

| Stearyl alcohol | 8224 |

| Benzoic acid | 243 |

| Isotactic polystyrene | 6325 |

| Ethyl benzoate | 9244 |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior of this compound Systems

Thermal analysis techniques are crucial for understanding the phase behavior and thermal stability of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable data on melting, crystallization, and decomposition processes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining the temperatures and enthalpies of phase transitions. For long-chain esters like this compound, DSC can reveal complex polymorphic behavior, where the material can exist in multiple crystalline forms with distinct melting points and thermal properties.

While specific DSC thermograms for pure this compound are not extensively available in public literature, studies on closely related long-chain molecules, such as p-n-octadecyloxybenzoic acid, demonstrate the type of complex thermal behavior that can be expected. Research on p-n-octadecyloxybenzoic acid has shown the existence of multiple crystalline forms (polymorphs), including a stable form and several metastable forms, each with unique phase transition temperatures and enthalpies as detected by DSC. tandfonline.com For example, a recrystallized sample of p-n-octadecyloxybenzoic acid shows two endothermic transitions upon heating: a crystal-to-smectic phase transition and a smectic-to-isotropic liquid transition. tandfonline.com The presence of the long octadecyl chain can lead to the formation of different ordered structures, which is a key area of investigation for understanding the material's properties.

In formulations, the presence of this compound can influence the thermal properties of the entire system. For instance, in polymer blends, it can act as a plasticizer or solvent, altering the melting and glass transition temperatures of the polymer.

A hypothetical DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak would represent the enthalpy of fusion, providing insight into the energy required to transition from a solid to a liquid state. The presence of multiple peaks could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is vital for determining the thermal stability and decomposition profile of this compound. A TGA curve provides information about the temperatures at which the material begins to degrade and the kinetics of its decomposition.

Specific TGA data for pure this compound is not readily found in scientific literature. However, TGA is a standard method for assessing the thermal stability of esters and other organic compounds. uni-mainz.delibretexts.org For a compound like this compound, a TGA curve would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would be observed, corresponding to the decomposition of the molecule. The onset temperature of this mass loss is a critical indicator of its thermal stability. Studies on other organic esters and long-chain alkyl compounds show that decomposition temperatures are influenced by factors such as chain length and functional groups. acs.org

For example, the TGA of a related compound, desvenlafaxine (B1082) benzoate, shows a weight loss of 0.546% when heated from 20 to 250°C, indicating its relative thermal stability within that temperature range. google.com In polymer systems, the addition of long-chain alkyl esters can sometimes enhance thermal stability. smolecule.com

The following table summarizes the expected findings from a thermal analysis of an this compound system.

| Analytical Technique | Parameter Measured | Expected Findings for this compound | Significance |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Endothermic peak at the melting point; potential for multiple peaks indicating polymorphism. | Determines melting point, enthalpy of fusion, and identifies different crystalline forms. |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset temperature of decomposition; mass loss profile. | Assesses thermal stability and decomposition kinetics. |

X-ray Diffraction (XRD) for Crystalline Structures of this compound and Its Formulations

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the diffraction pattern, one can determine the arrangement of atoms within a crystal lattice, identify the crystalline phases present, and obtain information about crystallite size and strain.

For this compound, which is a crystalline solid at room temperature, powder XRD would be the most common technique used for characterization. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for its crystalline form(s).

While a specific, indexed powder diffraction pattern for this compound is not widely published, the principles of XRD analysis of organic crystals are well-established. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of these peaks being directly related to the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within it.

Studies on other benzoate derivatives provide insight into the type of data obtained. For instance, a crystalline form of desvenlafaxine benzoate is characterized by a powder X-ray diffraction pattern with distinct peaks at specific 2θ angles, such as 5.4, 8.3, 9.5, and 10.7 degrees. google.com Similarly, different polymorphic forms of a substance will exhibit different XRD patterns, allowing for their unambiguous identification. rsc.org

In formulations containing this compound, XRD can be used to:

Identify the crystalline form of this compound present.

Detect any changes in the crystalline structure of other components in the formulation due to interactions with this compound.

The long octadecyl chain in this compound is expected to play a significant role in its crystal packing, likely leading to a layered structure where the long alkyl chains align with each other. This type of packing is common in long-chain fatty acids and their derivatives.

The following table presents a hypothetical representation of characteristic XRD peaks that could be observed for a crystalline form of this compound, based on patterns of similar long-chain esters and benzoate derivatives.

| Characteristic Peak | 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity |

| 1 | Low angle (e.g., < 5°) | High (e.g., > 17 Å) | Strong |

| 2 | Mid-angle region | Medium | Medium |

| 3 | Mid-angle region | Medium | Medium |

| 4 | High-angle region | Low | Weak |

Note: The d-spacing represents the distance between planes of atoms in the crystal lattice and is inversely related to the 2θ angle.

The presence of a strong peak at a low 2θ angle would be indicative of a large repeating distance in the crystal lattice, which is characteristic of the ordered packing of long alkyl chains.

Structure Property Relationships and Applications in Advanced Materials Science

Rheological Properties and Viscoelastic Behavior of Octadecyl Benzoate (B1203000) Systems

The rheology of a material—how it deforms and flows in response to applied stress—is a critical factor in its processing and performance. The incorporation of octadecyl benzoate and its analogues can significantly modify the rheological properties of various systems, from crude oil to polymeric solutions.

Influence of this compound on Fluid Viscosity and Flowability (e.g., in Waxy Crude Oil)

Waxy crude oils present a significant challenge in the petroleum industry due to the precipitation of paraffin (B1166041) wax at low temperatures, which increases the oil's viscosity and can lead to pipeline blockage. researchgate.net this compound-based compounds have been investigated as flow improvers and pour point depressants to mitigate these issues. researchgate.netekb.eg

The effectiveness of these additives is closely linked to their molecular structure. For instance, copolymers containing this compound have demonstrated the ability to reduce the viscosity of waxy crude oil. ekb.egwho.int The long aliphatic chain of the octadecyl group can interact with the paraffin wax crystals, modifying their size and shape. This co-crystallization process disrupts the formation of a large, interlocking wax crystal network, thereby improving the flowability of the crude oil at lower temperatures. researchgate.net

Research has shown that the efficiency of these additives often increases with concentration. For example, studies on related polymeric systems, such as poly (4-Octadecyloxy allyl benzoate co-Dioctadecyl maleate), have shown that increasing the additive concentration from 1000 to 5000 ppm leads to a greater reduction in both yield value and apparent viscosity of waxy crude oil. tandfonline.comresearchgate.net This suggests that a higher concentration of the additive provides more sites for interaction with the wax crystals, leading to a more significant disruption of the wax network.

Furthermore, the presence of aromatic units, like the benzoate group, in conjunction with the long aliphatic chain in the polymer's structure, has been found to be particularly effective in reducing viscosity. who.int This dual nature allows for favorable interactions with both the paraffinic and asphaltenic components of crude oil, leading to improved performance as a flow improver.

Viscoelasticity in this compound-Containing Micellar and Polymeric Solutions

Viscoelastic materials exhibit both viscous and elastic characteristics when undergoing deformation. This behavior is common in solutions containing polymers or micelles. tainstruments.com The addition of this compound and its derivatives can influence the viscoelastic properties of these systems.

In polymeric solutions, the interaction between the polymer chains and the this compound molecules can lead to changes in the solution's viscoelasticity. These interactions can create a transient network, increasing the elastic modulus (G') and viscous modulus (G'') of the solution. tainstruments.com The extent of this effect depends on factors such as the concentration of both the polymer and the this compound derivative, as well as the specific molecular structures involved. nih.gov

In micellar solutions, surfactants self-assemble into structures like spherical or wormlike micelles. nist.gov Wormlike micelles, in particular, can entangle to form a network that imparts significant viscoelasticity to the solution. researchgate.netumd.edu The incorporation of benzoate counterions, for instance, can promote the growth of wormlike micelles in cationic surfactant solutions, leading to a dramatic increase in viscosity. umd.edu While direct studies on this compound's role in inducing viscoelasticity in its own micellar systems are not extensively detailed in the provided context, the behavior of similar systems with benzoate derivatives suggests a potential for such properties. The interplay between the hydrophobic octadecyl tail and the benzoate headgroup could lead to the formation of elongated, viscoelastic micelles under specific conditions.

The rheological behavior of such systems can often be described by the Maxwell model, which characterizes the material's response with a single relaxation time. nih.gov The elastic (or storage) modulus, G', and the viscous (or loss) modulus, G'', are key parameters in understanding the viscoelastic response. google.com For a viscoelastic solution, a crossover frequency where G' = G'' can often be identified, which is a characteristic of the system's relaxation dynamics. google.com

Impact of this compound Molecular Architecture on Rheological Profiles

The molecular architecture of this compound and its analogues is a primary determinant of their rheological impact. uc.edu The key structural features include the long octadecyl chain and the benzoate group.

The length of the alkyl chain plays a crucial role. In studies of related polymer systems used as flow improvers, it has been observed that increasing the alkyl chain length leads to a more significant reduction in the viscosity and yield value of waxy crude oil. tandfonline.comresearchgate.net This is attributed to the enhanced co-crystallization and interaction with the long-chain paraffins in the crude oil. researchgate.net The strong intermolecular forces, such as London dispersion forces, between longer alkyl chains contribute to this effect. tutorchase.com

The presence and position of other functional groups on the benzoate ring can also modify the rheological properties. For example, the introduction of a hydroxyl group can alter the intermolecular interactions, potentially leading to different self-assembly behaviors and, consequently, different viscoelastic properties. researchgate.net

Copolymerization of this compound derivatives with other monomers is another strategy to tailor the rheological profile. For instance, copolymerizing an octadecyl-containing monomer with dioctadecyl maleate (B1232345) or vinyl acetate (B1210297) has been shown to enhance the performance of the resulting polymer as a flow improver for waxy crude oil. tandfonline.comresearchgate.net The composition and ratio of the comonomers can be adjusted to optimize the balance between the paraffin-interacting alkyl chains and the asphaltene-dispersing polar groups, leading to a more effective rheological modifier. who.int

Surface and Interfacial Chemistry of this compound and Its Analogues

The amphiphilic nature of this compound, arising from its hydrophobic tail and more polar headgroup, gives rise to interesting surface and interfacial phenomena.

Surfactant Activity and Critical Micelle Concentration (CMC) of this compound Derivatives

Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. This compound derivatives can exhibit surfactant activity due to their molecular structure. The long, nonpolar octadecyl chain is hydrophobic, while the benzoate ester group is more polar, although not as strongly as an ionic headgroup.

The critical micelle concentration (CMC) is a key characteristic of a surfactant. It is the concentration above which surfactant molecules begin to aggregate to form micelles. wikipedia.org Below the CMC, surfactants primarily adsorb at interfaces, leading to a decrease in surface tension. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. wikipedia.org

The CMC is influenced by the structure of the surfactant. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. mdpi.com Therefore, octadecyl-containing surfactants are expected to have a low CMC. The nature of the headgroup also plays a significant role.

The determination of CMC can be done through various methods, including measuring surface tension, conductivity, or using spectroscopic techniques. slideshare.net

Micellization and Self-Assembly Processes of this compound in Aqueous and Non-Aqueous Media

The self-assembly of surfactants into micelles is a spontaneous process driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and the solvent. arxiv.org

In aqueous media , which consists mainly of water, surfactant molecules aggregate to form micelles where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic headgroups form the outer shell, in contact with the water. quora.comacs.org For this compound, the long octadecyl chain would form the hydrophobic core of the micelle. The shape and size of the micelles (e.g., spherical, cylindrical, or vesicular) depend on factors such as the surfactant concentration, temperature, and the presence of electrolytes. acs.org

In non-aqueous media , particularly in nonpolar solvents, the self-assembly process is reversed. arxiv.orgquora.com In this case, the polar headgroups of the surfactant molecules aggregate to form the core of a "reverse micelle," while the hydrophobic tails extend into the nonpolar solvent. arxiv.org this compound, with its polar ester group, could potentially form reverse micelles in nonpolar organic solvents. These reverse micelles can be utilized to solubilize small amounts of water or other polar substances within the nonpolar medium. arxiv.org The formation of such aggregates can lead to an increase in the viscosity of the nonpolar solvent. arxiv.org

The self-assembly can be influenced by the addition of other substances. For instance, the presence of salts can affect the size and shape of micelles in aqueous solutions. acs.org In the context of this compound derivatives, the interaction with other molecules, such as polymers, can lead to the formation of more complex self-assembled structures.

Interfacial Tension Reduction Mechanisms by this compound Surfactants

This compound, by its molecular structure, possesses the classic amphiphilic characteristics of a surfactant. The molecule consists of a long, hydrophobic octadecyl (C18) alkyl chain and a polar benzoate head group. This dual nature drives its behavior at the interface between two immiscible liquids, such as oil and water. The reduction of interfacial tension is a key factor in the formation and stabilization of emulsions. mdpi.com

The mechanism of interfacial tension reduction by surfactant molecules like this compound involves their spontaneous migration and orientation at the oil-water interface. The hydrophobic octadecyl "tail" has a low affinity for the aqueous phase and preferentially dissolves in the oil phase. Conversely, the polar benzoate "head" is hydrophilic and orients itself towards the water phase. This arrangement disrupts the cohesive energy at the interface.

In the absence of a surfactant, the strong cohesive forces between water molecules and between oil molecules are much greater than the adhesive forces between them, leading to a high interfacial tension. When this compound is introduced, the molecules position themselves at the interface, effectively creating a new surface. This molecular layer reduces the unfavorable contact between oil and water molecules, thereby lowering the energy of the interface and reducing the interfacial tension. mdpi.comnih.gov The presence of the benzoate group, in particular, can increase the solubility of the surfactant, contributing to a decrease in the Krafft temperature and a reduction in interfacial tension. researchgate.net By lowering this energy barrier, this compound facilitates the dispersion of one liquid phase into the other as fine droplets, a fundamental process in emulsification. researchgate.net

Nano-Emulsification Efficiency and Stability of this compound Formulations

Nano-emulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. ijpsjournal.com Due to their small droplet size, they are often transparent or translucent and exhibit high kinetic stability against creaming and sedimentation. ijprajournal.comajast.net The formation and stability of a nano-emulsion are critically dependent on the presence of surfactants that can efficiently reduce interfacial tension and form a stable protective film around the dispersed droplets. ijpsjournal.compensoft.net

This compound, with its surfactant-like structure, is a candidate for use in nano-emulsion formulations. Its efficiency in nano-emulsification would be determined by its ability to rapidly adsorb to the newly created oil-water interface during the high-energy emulsification process (e.g., high-pressure homogenization or ultrasonication) and lower the interfacial tension to a very low value. ijpsjournal.com The long octadecyl chain provides strong anchoring in the oil phase, while the benzoate head group interacts with the aqueous phase.

This compound in Polymer Chemistry and Macromolecular Systems

The unique structure of this compound, combining a rigid aromatic group with a long, flexible aliphatic chain, makes it a valuable moiety in polymer science. Its incorporation into macromolecular systems can impart a range of desirable properties, influencing everything from solution behavior to the thermal and mechanical characteristics of the final material.

Synthesis and Characterization of this compound-Based Copolymers and Terpolymers

Copolymers and terpolymers incorporating this compound or its derivatives have been synthesized to create materials with tailored properties. A common approach is the free-radical polymerization of a vinyl-functionalized benzoate monomer with other comonomers. ekb.eg

For instance, a copolymer of 7-methacryloyloxy-4-methylcoumarin (B13985224) and octadecyl 4-(methacryloyloxy)benzoate has been synthesized. ekb.egwho.int The synthesis was achieved through free-radical polymerization using benzoyl peroxide as an initiator in a toluene (B28343) solvent at elevated temperatures (70±2°C). ekb.egwho.int Similarly, copolymers of allyl 4-(octadecyloxy)benzoate and dioctadecyl maleate have been prepared using azobisisobutyronitrile (AIBN) as an initiator. researchgate.net

The characterization of these polymers is crucial to confirm their structure and determine their molecular properties. Standard techniques employed include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify the characteristic functional groups in the polymer, such as the C=O of the ester groups, the C-O-C ether linkages, and the aromatic ring vibrations, confirming the incorporation of the benzoate monomer. ekb.egekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR provide detailed information about the chemical structure, confirming the covalent linkage of the different monomer units and allowing for the determination of the copolymer composition. ekb.egwho.int

Gel Permeation Chromatography (GPC) : This technique is used to determine the average molecular weight and the molecular weight distribution (polydispersity index) of the synthesized copolymers. researchgate.net

A study involving the copolymerization of glycidyl (B131873) methacrylate (B99206) (GMA) and the structurally similar octadecyl acrylate (B77674) (ODA) demonstrated that the resulting copolymer composition could be determined using 1H NMR spectroscopy, and the monomer reactivity ratios were calculated to understand the polymerization kinetics. researchgate.net

Properties of Crosslinked Polymeric Materials Incorporating this compound Moieties

Crosslinking transforms polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and solvent resistance. nih.govscienomics.com Incorporating this compound moieties into these networks can introduce specific properties due to the long alkyl chain.

While direct studies on crosslinked polymers of this compound are limited, research on analogous systems provides significant insight. For example, crosslinked copolymers of octadecyl acrylate (ODA) and acrylic acid (AA) have been synthesized using divinyl benzene (B151609) (DVB) as a crosslinking agent. unt.edu The properties of these materials were found to be highly dependent on the composition and crosslinker concentration.

Morphology : Scanning Electron Microscopy (SEM) of the crosslinked ODA/AA copolymers revealed that the pore structure could be controlled by the monomer feed ratio. At high acrylic acid content, the polymer morphology consisted of disjointed cellular structures, while increasing the ODA content and crosslinker concentration led to smoother, more homogeneous surfaces or channel-like pores. unt.edu

Mechanical and Swelling Properties : The incorporation of long octadecyl chains is expected to increase the hydrophobicity and affinity for nonpolar solvents. In the ODA/AA system, swelling tests in toluene and crude petroleum showed that the materials were effective sorbents for nonpolar liquids. unt.edu The degree of crosslinking was a critical factor, with higher crosslinker concentrations generally leading to a more robust network. unt.edu Introducing this compound moieties into a crosslinked polymer network would likely enhance its affinity for organic media while potentially adding rigidity from the benzoate group.

Role of this compound as Polymeric Additives (e.g., Pour-Point Depressants)

One of the most significant applications of polymers containing this compound moieties is as pour-point depressants (PPDs) for waxy crude oils. ekb.egekb.eg The accumulation and crystallization of paraffin wax at low temperatures can increase the viscosity of crude oil and cause pipeline blockage, a major challenge in the petroleum industry. semanticscholar.org

Polymers containing long alkyl chains, such as those derived from this compound, are effective PPDs. The proposed mechanism involves co-crystallization. ekb.eg The long octadecyl chains of the polymer additive are structurally similar to the paraffin molecules in the crude oil. This allows them to integrate into the growing wax crystal lattice. The bulky, non-paraffinic part of the polymer (e.g., the polymer backbone and benzoate groups) then disrupts the regular, extensive network formation of the wax crystals. researchgate.netekb.eg This modification of the crystal habit prevents the formation of a rigid, interlocking structure, thereby lowering the temperature at which the oil ceases to flow (the pour point). semanticscholar.org

Several studies have demonstrated the effectiveness of such polymers:

Copolymers of allyl 4-(octadecyloxy)benzoate and dioctadecyl maleate were shown to be effective flow improvers for Qarun crude oil. researchgate.net

A copolymer containing octadecyl 4-(methacryloyloxy)benzoate was found to have the highest performance in reducing the pour point of a tested crude oil compared to other synthesized polymers, an effect attributed to the presence of two aromatic units and the long aliphatic chain. ekb.egekb.eg

The efficiency of these additives generally increases with their concentration in the crude oil. researchgate.netsemanticscholar.org

The data below summarizes the effect of an allyl 4-(octadecyloxy)benzoate copolymer on the pour point of Qarun crude oil.

| Additive Concentration (ppm) | Pour Point (°C) | Pour Point Depression (ΔP °C) |

| 0 (Blank) | 24 | 0 |

| 1000 | 15 | 9 |

| 2000 | 12 | 12 |

| 3000 | 12 | 12 |

| 5000 | 9 | 15 |

Data sourced from research on copolymers of para-alkoxy allyl benzoate with dioctadecyl maleate. researchgate.netsemanticscholar.org

Evaluation of this compound as Polymeric Stabilizers and Antioxidants

Polymer degradation due to thermo-oxidative processes is a significant issue that can be mitigated by the use of additives like stabilizers and antioxidants. nih.gov These molecules work by interrupting the degradation cycle, often by scavenging free radicals. nih.gov

While this compound itself is not a classical antioxidant, its derivatives and structurally similar compounds are widely used as stabilizers. The long octadecyl chain serves as an effective anchor within the polymer matrix, reducing the likelihood of the additive leaching out over time.

Hindered Phenolic Antioxidants : A prominent example is Irganox 1076, which is octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. nih.govdiva-portal.org This molecule combines the long octadecyl chain for polymer compatibility with a sterically hindered phenol (B47542) group. The phenolic group acts as a radical scavenger by donating its labile hydrogen atom to interrupt the oxidation cascade. nih.gov

Other Derivatives : Octadecyl 3,4,5-tris(acetyloxy)benzoate has been noted for its potential application as a polymer additive to improve thermal and UV stability. smolecule.com The benzoate moiety itself can contribute to stabilization.

Synergistic Effects : this compound could potentially be used as part of a stabilizer package. Often, a combination of different types of stabilizers is used to achieve optimal protection. For example, primary antioxidants (radical scavengers) are frequently used with secondary antioxidants (hydroperoxide decomposers) for a synergistic effect. d-nb.infoiea-shc.org The compatibility provided by the octadecyl group in this compound could make it a useful component in such blends, even if it does not possess strong primary antioxidant activity itself. The oxidation of phenolic antioxidants can sometimes lead to the formation of colored products, causing discoloration in the polymer. researchgate.net The specific structure of the stabilizer plays a key role in the long-term color stability of the plastic.

This compound in Functional Materials Development

This compound, the ester of octadecanol and benzoic acid, is a chemical compound with properties that make it a valuable component in the development of various functional materials. Its long alkyl chain imparts hydrophobicity and flexibility, while the benzoate group contributes to its thermal stability and compatibility with a range of polymers. These characteristics have led to its exploration in coatings, adhesives, and advanced electronic and optical systems.

Research on this compound in Coatings and Adhesives Formulations

In the realm of coatings and adhesives, this compound is primarily utilized as a plasticizer and a performance-enhancing additive. Its incorporation into formulations can significantly influence the final properties of the material.

As a plasticizer, this compound can be added to polymer matrices to increase their flexibility and durability. Benzoate-based plasticizers are known for their high solvating power and ability to be rapidly incorporated into polymer matrices. uni.lutandfonline.com This is particularly beneficial in applications requiring the material to withstand mechanical stress without cracking or failing. In coatings, this added flexibility can lead to improved chip resistance and longevity. For adhesives, it can enhance peel strength and impact resistance. specialchem.com

Research has also explored the role of this compound and related compounds as antioxidants in adhesive formulations. google.com Antioxidants are crucial for protecting adhesives from degradation due to exposure to oxygen, heat, and light, which can cause undesirable changes in viscosity, color, and bonding properties. specialchem.com The inclusion of hindered phenol derivatives containing long alkyl chains, such as n-octadecyl-3,5-di-tert-butyl-4-hydroxybenzoate, has been noted in hot melt adhesive compositions. google.com

The use of benzoate esters in waterborne adhesives is particularly noteworthy. tandfonline.comspecialchem.com They can improve the stability and texture of these formulations. atamanchemicals.com In hot melt adhesives, which are solid at room temperature and applied in a molten state, this compound can act as a flow modifier and a diluent, helping to achieve the desired application viscosity at lower temperatures. google.com

Table 1: Investigated Properties of this compound in Coatings and Adhesives

| Property Investigated | Application Area | Observed Effect | Citation |

|---|---|---|---|

| Plasticization | Coatings, Adhesives | Increased flexibility and durability. | uni.lutandfonline.com |

| Antioxidant | Adhesives | Protection against oxidative degradation. | google.com |

| Flow Modification | Hot Melt Adhesives | Aids in achieving desired application viscosity. | google.com |

| Stability and Texture | Waterborne Adhesives | Improvement of formulation stability and feel. | atamanchemicals.com |

Exploration of this compound in Electronic and Optical Materials Applications

The unique molecular structure of this compound lends itself to applications in electronic and optical materials, most notably in the field of liquid crystal displays (LCDs). The long octadecyl tail can influence the alignment of liquid crystal molecules, a critical factor in the performance of LCDs. tandfonline.commdpi.com

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tandfonline.com In LCDs, the ability to control the orientation of these crystals with an electric field allows for the modulation of light, which is the basis of image formation. mdpi.com Compounds with long alkyl chains, like the octadecyl group in this compound, can be used in alignment layers to induce a specific orientation of the liquid crystals. mdpi.com For instance, polyimides with n-octadecyl side groups have been shown to promote vertical alignment of liquid crystals. mdpi.com Benzoate derivatives are also mentioned as potential components in liquid crystal compositions, where they can contribute to achieving a desirable balance of properties such as a wide operating temperature range, low viscosity, and high stability. google.com

Furthermore, this compound and similar compounds have been explored for their use in optical films. google.com These films are essential components in a variety of display technologies, serving as anti-reflection layers, brightness enhancement films, and retardation films. google.com The incorporation of benzoate derivatives can influence the optical properties of these films. google.com

Table 2: Research Findings on this compound in Electronic and Optical Materials

| Research Area | Specific Application | Finding | Citation |

|---|---|---|---|

| Liquid Crystal Alignment | Liquid Crystal Displays (LCDs) | The long alkyl chain can influence the orientation of liquid crystal molecules. | tandfonline.commdpi.com |

| Liquid Crystal Compositions | Liquid Crystal Displays (LCDs) | Benzoate derivatives can contribute to the overall performance of the liquid crystal mixture. | google.com |

| Optical Films | Display Technology | Benzoate derivatives can be used to modify the optical properties of films. | google.com |

Potential Contributions of this compound to Smart Material Systems

Smart materials are designed to respond to external stimuli, such as changes in temperature, light, or electric field. ekb.eg One area where this compound shows potential is in the development of phase change materials (PCMs). textilefocus.comtextiletoday.com.bd

PCMs are substances that absorb or release a large amount of latent heat during a phase transition at a relatively constant temperature. smartexyarn.com This property makes them ideal for thermal energy storage and temperature regulation in a variety of applications, including smart textiles. ekb.egtextiletoday.com.bdresearchgate.net When incorporated into fabrics, PCMs can absorb excess body heat, storing it in their liquid phase, and then release it back as the body cools, helping to maintain a comfortable microclimate. smartexyarn.com

Organic PCMs, such as paraffin waxes and fatty acid esters, are often used in textile applications. textilefocus.com this compound, with its long hydrocarbon chain, shares structural similarities with these materials. The melting and freezing points of a PCM are critical for its application, and it is conceivable that by modifying the structure of this compound, its phase change properties could be tailored for specific uses in smart textiles. For example, n-octadecane is a commonly used PCM in textiles with a melting point of 28°C. textilefocus.com The incorporation of such materials can be achieved by microencapsulating the PCM and then coating it onto the fabric or embedding it within the fibers. textiletoday.com.bd This approach helps to contain the PCM during its liquid phase and ensures its durability. textiletoday.com.bd

While direct research on this compound as a primary PCM is not extensive, its chemical nature suggests it as a candidate for further investigation in the development of smart materials, particularly for thermal regulation.

Environmental Chemistry and Degradation Pathways of Octadecyl Benzoate

Biodegradation Mechanisms and Environmental Fate

Biodegradation is a primary mechanism for the environmental removal of organic compounds like octadecyl benzoate (B1203000). The process is driven by microorganisms that utilize the chemical as a source of carbon and energy. The structural features of octadecyl benzoate, specifically the ester linkage, suggest a probable pathway for its biological breakdown.

Ready biodegradability tests, such as those outlined in the OECD 301 guidelines, are stringent screening methods used to determine if a chemical has the potential for rapid and complete biodegradation in an aerobic environment. oecd.org For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of degradation (e.g., 60% of its theoretical oxygen demand or carbon dioxide production) within a 10-day window during a 28-day test period. oecd.orgsofw.com

The primary challenge in testing poorly water-soluble substances like this compound is their limited bioavailability to microorganisms in aqueous test systems. nih.gov Methodologies to enhance bioavailability, such as adsorbing the test substance onto an inert support like silica (B1680970) gel or using an emulsifier, are often necessary to obtain reliable results for such compounds. nih.govnih.gov Given the known biodegradability of its hydrolysis products, it is anticipated that this compound would be readily biodegradable under conditions that facilitate its interaction with microorganisms.

Table 1: OECD 301 Ready Biodegradability Test Criteria

| Parameter | Pass Level | Test Duration | 10-Day Window |

| CO2 Evolution | ≥ 60% of ThCO2 | 28 days | Required |

| Oxygen Consumption | ≥ 60% of ThOD | 28 days | Required |

| DOC Removal | ≥ 70% | 28 days | Required |

This table outlines the general pass criteria for ready biodegradability according to OECD 301 guidelines. oecd.org

Inherent biodegradability tests (e.g., OECD 302 series) are designed to assess whether a chemical has any potential for biodegradation. These tests employ conditions that are more favorable for degradation than those in ready biodegradability tests, such as a higher concentration of microorganisms and a longer exposure time. A positive result in an inherent biodegradability test suggests that the substance is not persistent, although the degradation in the environment may be slow.

Similar to ready biodegradability, specific inherent biodegradability test data for this compound are not widely published. However, based on its chemical structure, this compound is expected to be inherently biodegradable. The ester linkage is susceptible to enzymatic hydrolysis, which would break the molecule down into benzoic acid and stearyl alcohol, both of which are readily biodegradable. One study on the anaerobic biodegradability of various alkyl esters in marine sediment found that esters with a total carbon number between 12 and 18 showed good degradation, which supports the potential for biodegradation of this compound (total carbon number of 25). nih.gov

The microbial degradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond. This initial step, catalyzed by esterase or lipase (B570770) enzymes, would yield benzoic acid and octadecanol (stearyl alcohol). Both of these intermediates are then channeled into common metabolic pathways.

Aerobic Degradation:

Under aerobic conditions, the degradation of the two hydrolysis products proceeds as follows: